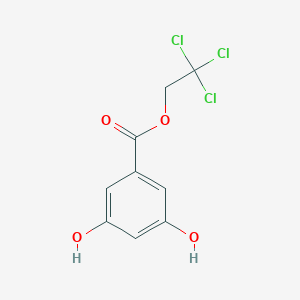

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Descripción general

Descripción

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is an organic compound . It belongs to the class of compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular formula of “2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is C9H7Cl3O4 . The average mass is 285.509 Da and the monoisotopic mass is 283.940979 Da .Physical And Chemical Properties Analysis

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is a liquid at 20°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .Aplicaciones Científicas De Investigación

Carboxyl Protection in Peptide Synthesis

2,2,2-trichloroethyl esters, including 2,2,2-trichloroethyl 3,5-dihydroxybenzoate, have been utilized in peptide synthesis. The trichloroethyl group serves as a protective group for carboxyl during the synthesis process. This approach involves the selective removal of the protecting group by reduction, a method that has shown compatibility with peptide synthesis requirements (Marinier, Kim, & Navarre, 1973).

Wastewater Treatment

In the context of wastewater treatment, studies have explored the electrochemical oxidation of dihydroxybenzoic acid derivatives. This process is important in degrading pollutants like 2,4-dihydroxybenzoic acid in water treatment, indicating a potential application for related compounds such as 2,2,2-trichloroethyl 3,5-dihydroxybenzoate (De Lima Leite, Cognet, Wilhelm, & Delmas, 2003).

Synthesis of 1,2,4-Triazoles and 1,2,4-Oxadiazoles

The compound has been used in the synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles, demonstrating its utility in creating complex organic compounds. Such syntheses are catalyzed under mild conditions, showcasing the versatility of 2,2,2-trichloroethyl imidates in organic chemistry (Mangarao et al., 2014).

Synthesis of Amidines

Trichloroethyl imidates, a category that includes 2,2,2-trichloroethyl 3,5-dihydroxybenzoate, are excellent reagents for preparing amidines. This synthesis process is significant due to its mild reaction conditions and the ability to react with various amine nucleophiles (Caron, Wei, Douville, & Ghosh, 2010).

Macromolecular Architectures

2,2,2-trichloroethyl 3,5-dihydroxybenzoate has been utilized in the development of dendritic polyesters and novel block copolymers. This showcases its role in creating unique macromolecular structures with potential applications in materials science (Hawker & Fréchet, 1992).

Hydrogen-Bonded Supramolecular Structures

The compound forms part of hydrogen-bonded supramolecular structures when combined with organic diamines. This property is significant in the study of molecular interactions and crystal engineering (Burchell et al., 2001).

Dendritic Polyesters with Reversible Polarities

Its use in dendritic polyesters for creating macromolecules with chemically reversible polarities has implications in the field of polymer chemistry. This illustrates its role in synthesizing materials with changeable physical properties (Hawker & Fréchet, 1992).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . Suitable protective equipment should be worn and generation of vapor or mist should be prevented .

Propiedades

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate | |

CAS RN |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)